molecular formula C15H20N2O3S B5859047 N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide

Numéro de catalogue B5859047
Poids moléculaire: 308.4 g/mol
Clé InChI: HQNYKQAMPONDDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a member of the benzamide class of compounds, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.

Mécanisme D'action

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. It has also been shown to have anti-convulsant and anxiolytic effects, and to reduce the reinforcing effects of cocaine and other drugs of abuse.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, and has been shown to be effective in a variety of animal models of neurological and psychiatric disorders. Its mechanism of action is well understood, and it has a favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy. It is also a highly potent compound, and care must be taken to ensure accurate dosing and minimize the risk of toxicity.

Orientations Futures

There are several future directions for research on N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of substance use disorders, such as cocaine addiction. Clinical trials are currently underway to investigate its efficacy in this area. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as epilepsy and anxiety. Further research is needed to fully understand the safety and efficacy of this compound, and to identify its potential therapeutic applications in these and other areas.

Méthodes De Synthèse

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the resulting nitro compound and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The compound can also be prepared using other synthetic routes, such as the reaction of 4-methyl-3-chlorobenzoic acid with cyclopropylamine, followed by reaction with pyrrolidine-1-sulfonyl chloride.

Applications De Recherche Scientifique

N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an important neurotransmitter involved in the regulation of anxiety, mood, and sleep. This compound has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being studied in clinical trials for the treatment of cocaine addiction and other substance use disorders.

Propriétés

IUPAC Name

N-cyclopropyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)21(19,20)17-8-2-3-9-17/h4-5,10,13H,2-3,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNYKQAMPONDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.